molecular formula C20H30N2O4S B6587655 4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-1-methanesulfonylpiperidine CAS No. 1226456-58-1

4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-1-methanesulfonylpiperidine

Cat. No.: B6587655
CAS No.: 1226456-58-1
M. Wt: 394.5 g/mol
InChI Key: FDZMIBBUNXEQLH-UHFFFAOYSA-N
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Description

The compound appears to contain a piperidine ring, which is a common feature in many pharmaceutical drugs . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a piperidine ring, a carbonyl group, a methanesulfonyl group, and a benzyloxy group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. Piperidine derivatives are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the molecular weight of 4-[(benzyloxy)methyl]piperidine is 205.3 .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, some piperidine derivatives act as monoamine releasing agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. It’s always important to handle chemical compounds with care and to follow safety guidelines .

Future Directions

The future directions for research on this compound would depend on its potential applications. Piperidine derivatives are an active area of research due to their prevalence in pharmaceutical drugs .

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c1-27(24,25)22-13-9-19(10-14-22)20(23)21-11-7-18(8-12-21)16-26-15-17-5-3-2-4-6-17/h2-6,18-19H,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZMIBBUNXEQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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